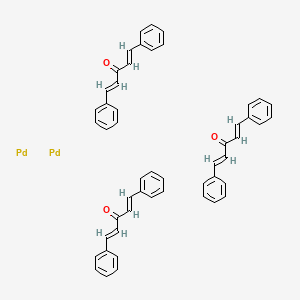
Tris(dibenzylideneacetone)dipalladium(0)
Overview
Description
Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone (dba). It is a dark-purple/brown solid, which is modestly soluble in organic solvents .
Synthesis Analysis
The spontaneous formation of molecular crystals of Tris(dibenzylideneacetone)dipalladium(0) (Pd2(DBA)3) has been studied in THF/H2O binary solvent systems . Another study discusses the thermal complex decomposition and formation of palladium particles .Molecular Structure Analysis
The crystal and molecular structure of Tris(dibenzylideneacetone)dipalladium(0) has been studied . The Pd(0) centres are bound to the alkene parts of the dba ligands .Chemical Reactions Analysis
Tris(dibenzylideneacetone)dipalladium(0) is the most widely used Pd0 precursor complex in synthesis and catalysis, particularly as a catalyst for various coupling reactions . It is used as a catalyst precursor for palladium-catalyzed carbon-nitrogen bond formation, conversion of aryl chlorides, and more .Physical And Chemical Properties Analysis
Tris(dibenzylideneacetone)dipalladium(0) has a molecular weight of 915.73 g/mol. It has a melting point of 152 to 155 °C . It is a dark-purple/brown solid, which is modestly soluble in organic solvents .Scientific Research Applications
Cancer Therapy
Tris(dibenzylideneacetone)dipalladium(0) (Tris DBA) has shown potential in the field of cancer therapy. It has been found to inhibit tumor progression in hepatocellular carcinoma and multiple myeloma preclinical models by regulating the STAT3 signaling pathway . It has also been suggested that Tris DBA can inhibit both constitutive as well as IL-6 inducible STAT3 activation and abrogate proliferation/survival in multiple myeloma (MM) and hepatocellular carcinoma (HCC) cells .
Synthesis of Nanosized Palladium Phosphides
Tris DBA is used in the synthesis of nanosized palladium phosphides upon interaction with white phosphorous . This application is particularly useful in the field of nanotechnology.
Preparation of Palladium Triphenylphosphine Carbonyl Cluster Complexes
This compound is also used in the preparation of palladium triphenylphosphine carbonyl cluster complexes . These complexes have various applications in the field of organometallic chemistry.
Precursor for Synthesis of Functionalized Multiwalled Carbon Nanotube-Palladium Complexes
Tris DBA serves as a precursor for the synthesis of functionalized multiwalled carbon nanotube-palladium complexes . These complexes are used as catalysts for Heck coupling reactions.
Catalyst for Various Coupling Reactions
Tris DBA acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Catalyst Precursor for Palladium-Catalyzed Carbon-Nitrogen Bond Formation
Tris DBA is used as a catalyst precursor for palladium-catalyzed carbon-nitrogen bond formation . This is a key process in the synthesis of many organic compounds.
Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics
Another application of Tris DBA is in the conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics . Nitroaromatic compounds have various applications in the field of pharmaceuticals and dyes.
Mechanism of Action
Target of Action
Tris(dibenzylideneacetone)dipalladium(0), also known as [Pd2(dba)3], is an organopalladium compound . The primary targets of this compound are various biochemical reactions where it acts as a catalyst . It is particularly used in palladium-mediated transformations .
Mode of Action
The compound is a complex of palladium(0) with dibenzylideneacetone (dba). The Pd(0) centres are bound to the alkene parts of the dba ligands . It is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination .
Biochemical Pathways
The compound is used in various biochemical pathways, particularly in coupling reactions. Examples of reactions using this reagent are the Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation, as well as Buchwald–Hartwig amination . It has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Pharmacokinetics
It is known that the compound is a dark-purple/brown solid, which is modestly soluble in organic solvents . This solubility could potentially influence its distribution and elimination in a biological system.
Result of Action
The result of the action of Tris(dibenzylideneacetone)dipalladium(0) is the facilitation of various biochemical reactions. For example, it has been shown to reduce melanoma cell proliferation by inhibiting the activation of MAPK, Akt, STAT3, and phospho-S6 kinase, and downregulating the expression of N-myristoyltransferase-1 .
Action Environment
The action of Tris(dibenzylideneacetone)dipalladium(0) can be influenced by various environmental factors. For instance, the compound is often used in catalytic amounts, suggesting that its efficacy could be influenced by the concentration of other reactants in the environment . Additionally, because it is commonly recrystallized from chloroform, the presence of this solvent could potentially influence its stability and action .
Safety and Hazards
Tris(dibenzylideneacetone)dipalladium(0) is toxic if swallowed and very toxic in contact with skin. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Future Directions
Tris(dibenzylideneacetone)dipalladium(0) is widely used as a Pd(0) source in various Pd-mediated transformations due to its high reactivity and ability to facilitate oxidative addition reactions . It has shown significant antitumor activity and is well tolerated in vivo, suggesting potential future directions in medical applications .
properties
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPYTURSJDMMMP-WVCUSYJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H42O3Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dibenzylideneacetone)dipalladium(0) | |
CAS RN |
51364-51-3, 52409-22-0 | |
| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tris(dibenzylideneacetone)dipalladium(0)?
A1: Tris(dibenzylideneacetone)dipalladium(0) has the molecular formula C51H42O3Pd2 and a molecular weight of 915.72 g/mol. []
Q2: Is there spectroscopic data available for tris(dibenzylideneacetone)dipalladium(0)?
A2: Yes, tris(dibenzylideneacetone)dipalladium(0) and its derivatives have been extensively characterized using various spectroscopic techniques, including NMR (1H, 13C, 29Si), IR, and UV-Vis spectroscopy. These techniques help determine the structure, purity, and electronic properties of the compound. [, , , , , ]
Q3: What is the significance of the chloroform adduct of tris(dibenzylideneacetone)dipalladium(0)?
A3: Tris(dibenzylideneacetone)dipalladium(0) often exists as a chloroform adduct, denoted as Pd2(dba)3•CHCl3. This adduct forms during recrystallization from chloroform and is more stable and easier to handle than the unsolvated complex. [, , ]
Q4: How does the presence of ligands affect the stability and reactivity of tris(dibenzylideneacetone)dipalladium(0)?
A4: The addition of external ligands, such as phosphines (e.g., Xantphos, Bippyphos) or N-heterocyclic carbenes (NHCs), can significantly influence the stability and reactivity of Pd2(dba)3 by altering the electronic and steric environment around the palladium center. This modulation is crucial for controlling its catalytic activity and selectivity in various reactions. [, , , ]
Q5: What are the primary catalytic applications of tris(dibenzylideneacetone)dipalladium(0)?
A5: Tris(dibenzylideneacetone)dipalladium(0) is a versatile catalyst widely employed in cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds, making them essential tools in organic synthesis. [, , , , , ]
Q6: Can you provide an example of how tris(dibenzylideneacetone)dipalladium(0) is used in a specific reaction?
A6: In a Suzuki-Miyaura reaction, Pd2(dba)3 catalyzes the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, forming a new carbon-carbon bond. This reaction is widely used in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and materials. [, ]
Q7: How does the choice of ligand impact the selectivity of tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions?
A7: The ligand significantly influences the reaction pathway and product distribution in Pd2(dba)3 catalyzed reactions. For instance, bulky, electron-rich phosphine ligands can favor the formation of a specific regioisomer or enantiomer, leading to highly selective transformations. [, , ]
Q8: What is the role of computational chemistry in understanding tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions?
A8: Computational methods, such as density functional theory (DFT), help elucidate reaction mechanisms, identify key intermediates, and predict reaction outcomes. This information guides the rational design of more efficient and selective catalysts and reaction conditions. [, , ]
Q9: Are there any QSAR models developed for tris(dibenzylideneacetone)dipalladium(0) catalyzed reactions?
A9: While specific QSAR models for Pd2(dba)3 catalyzed reactions are not extensively reported, researchers often employ computational studies and data analysis to understand the structure-activity relationship (SAR) and optimize reaction parameters. This data-driven approach enables the fine-tuning of catalyst structures and reaction conditions for improved performance. [, ]
Q10: What are some essential resources for researching tris(dibenzylideneacetone)dipalladium(0) and related chemistry?
A10: Access to specialized equipment like Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) is crucial for characterization. Online databases like Reaxys, SciFinder, and the Cambridge Structural Database provide access to published research and crystallographic data, aiding in compound analysis and reaction design. []
Q11: What are some significant historical milestones in the research and application of tris(dibenzylideneacetone)dipalladium(0)?
A11: The discovery and development of Pd2(dba)3 as a stable and soluble source of Pd(0) was a significant milestone. This discovery opened new avenues for using palladium catalysts in organic synthesis. Further advancements include developing new ligands and reaction conditions to improve catalyst activity, selectivity, and functional group tolerance. []
Q12: What factors should be considered when choosing between tris(dibenzylideneacetone)dipalladium(0) and its alternatives?
A12: Considerations include the cost and availability of the palladium source, the reactivity and selectivity in the desired reaction, the ease of handling and storage, and the compatibility with other reagents and reaction conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



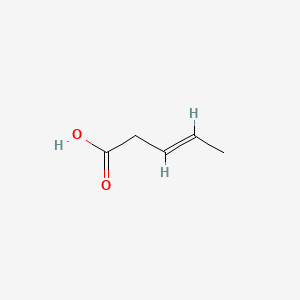
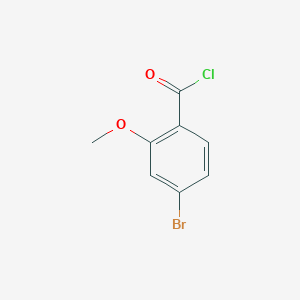
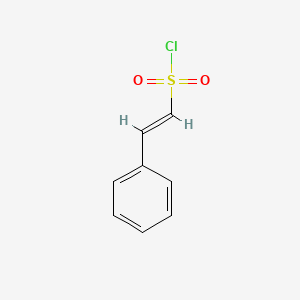


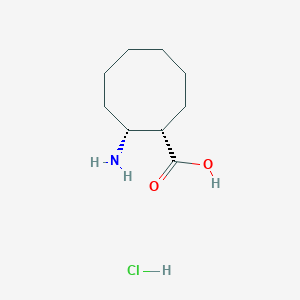


![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3426444.png)


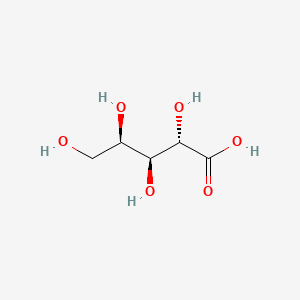
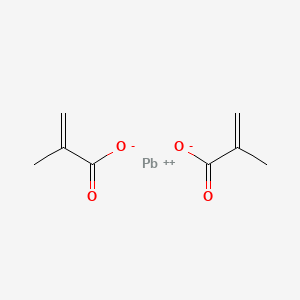
![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B3426472.png)